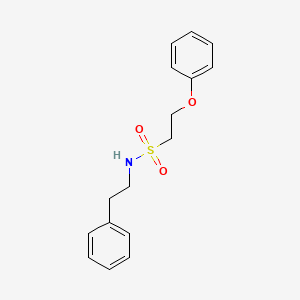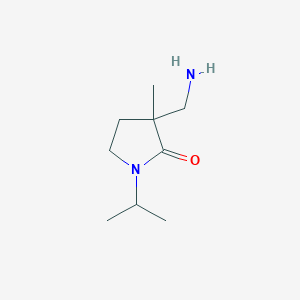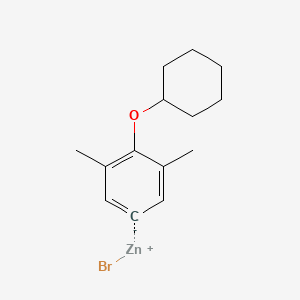
4-Cyclohexyloxy-3,5-dimethylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-dimethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-dimethylbromobenzene+Zn→4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Negishi Coupling: Palladium or nickel catalyst, base (e.g., lithium chloride), and organohalide.
Kumada Coupling: Nickel catalyst and Grignard reagent.
Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products, pharmaceuticals, and advanced materials.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming biaryl structures is crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its application in cross-coupling reactions allows for the efficient synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the organic substrates undergoing coupling.
Comparación Con Compuestos Similares
- 4-Isopropoxy-3,5-dimethylphenylzinc bromide
- 4-Trifluoromethylphenylmagnesium bromide
- 5-Methoxycarbonylthiazol-2-ylzinc bromide
Comparison: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different steric and electronic properties, affecting the outcome of the reactions it participates in. For instance, the cyclohexyloxy group can provide steric hindrance, potentially leading to higher selectivity in certain reactions.
Propiedades
Fórmula molecular |
C14H19BrOZn |
|---|---|
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
bromozinc(1+);2-cyclohexyloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13;;/h7-8,13H,3-5,9-10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GHXVBSIAWLHAMA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=C[C-]=C1)C)OC2CCCCC2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


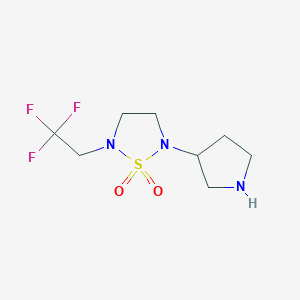
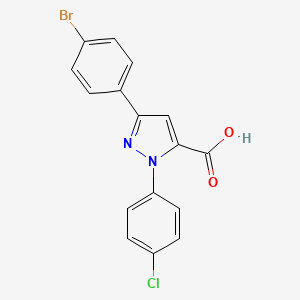
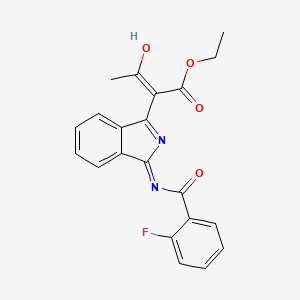
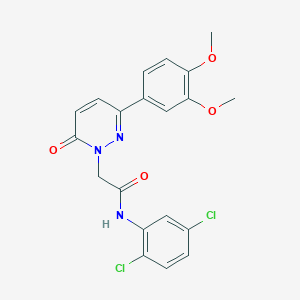
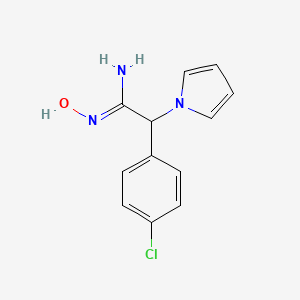
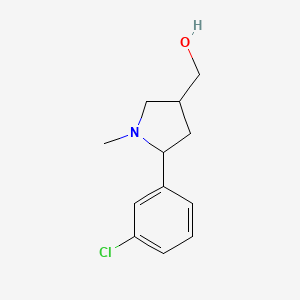
![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)

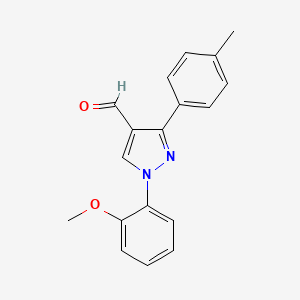
![4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14870579.png)
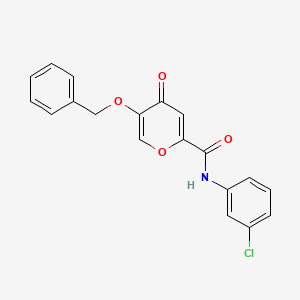
![N-(1-benzylpiperidin-4-yl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B14870597.png)
